molecular formula C26H29ClN6O3 B2588599 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide CAS No. 902962-20-3

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No. B2588599
M. Wt: 509.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several common functional groups and structural motifs, including a 1,2,4-triazole ring, a quinazoline ring, a morpholine ring, and a propyl amide group . These structural components are often found in various pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The 1,2,4-triazole ring and the quinazoline ring are both aromatic, which means they are planar and conjugated . The morpholine ring is a saturated heterocycle and is likely to be puckered .

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives have demonstrated notable anticancer activities. For instance, certain quinazoline derivatives have been shown to exhibit cytotoxic and antiproliferative effects against human cancer cell lines, such as HeLa cells. These compounds have been found to induce morphological changes and necrosis in cancer cells, suggesting their potential as anticancer agents. Notably, some quinazoline derivatives have exhibited significant in vitro cytotoxic/antiproliferative effects, making them candidates for further investigation as anticancer drugs (Ovádeková et al., 2005).

Antimicrobial Activities

Quinazoline and triazole derivatives have also shown antimicrobial activities. Synthesized derivatives, especially those incorporating morpholine, chlorine, and nitro groups, have displayed effective antibacterial and antifungal properties. These findings highlight the potential of quinazoline derivatives as antimicrobial agents, warranting further exploration for their use in treating bacterial and fungal infections (Jantová et al., 2008).

Synthesis and Chemical Applications

The synthesis of quinazoline derivatives, including triazoloquinazolines, is an area of active research, with various methods being developed to create these compounds efficiently. These synthetic approaches are crucial for exploring the chemical and biological activities of quinazoline derivatives further and developing them into useful agents for scientific research and potential therapeutic applications (Ding et al., 2004).

Future Directions

Given the biological activity of many 1,2,4-triazole and quinazoline derivatives, this compound could be an interesting target for future research . Studies could be conducted to determine its biological activity, its mechanism of action, and its potential uses in medicine or other fields.

properties

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37ClN6O3/c27-21-8-3-1-6-19(21)18-32-25(35)20-7-2-4-9-22(20)33-23(29-30-26(32)33)10-11-24(34)28-12-5-13-31-14-16-36-17-15-31/h1,3,6,8,20,22,26,30H,2,4-5,7,9-18H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDAHJGVCHCISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCCCN4CCOCC4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide

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